4-Amino-3-cyano-1,2,5,6-tetrahydropyridine

Description

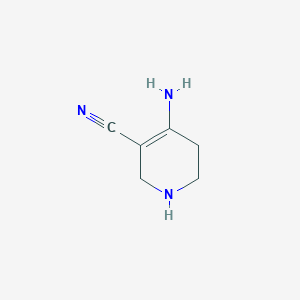

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-1,2,3,6-tetrahydropyridine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-3-5-4-9-2-1-6(5)8/h9H,1-2,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNDHGRMHEXOIHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(=C1N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392076 | |

| Record name | 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15827-80-2 | |

| Record name | 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine: Core Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents a combination of known identifiers, typical spectroscopic data ranges derived from analogous structures, and general synthetic approaches. Furthermore, potential biological activities are inferred from related compounds, with a focus on acetylcholinesterase and DNA topoisomerase II inhibition, for which detailed signaling pathways are provided. This document aims to serve as a foundational resource for researchers and professionals engaged in the synthesis, characterization, and application of novel tetrahydropyridine derivatives.

Core Properties

| Property | Value |

| IUPAC Name | 4-Amino-1,2,5,6-tetrahydropyridine-3-carbonitrile |

| CAS Number | 15827-80-2[2] |

| Molecular Formula | C₆H₉N₃[1] |

| Molecular Weight | 123.16 g/mol [1][2] |

| Canonical SMILES | C1CNCC(=C(C#N)N)C1 |

| InChI Key | SNDHGRMHEXOIHX-UHFFFAOYSA-N[2] |

Note: Physical properties such as melting point, boiling point, and solubility are not available in the provided search results.

Spectroscopic Characterization

Specific spectral data for this compound is not available. However, based on the functional groups present and data from related tetrahydropyridine and cyanopyridine derivatives, the expected spectral characteristics are summarized below.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

| ¹H NMR | Aliphatic CH₂ (ring) | 1.8 - 4.1 (multiplet)[3] |

| Amino (NH₂) | 3.4 - 6.3 (broad singlet)[3] | |

| ¹³C NMR | Cyano (C≡N) | 117 - 120[3] |

| C-NH₂ (sp²) | 155 - 165[3] | |

| Aliphatic CH₂ (ring) | 20 - 50[3] |

Infrared (IR) Spectroscopy

| Functional Group | Vibration Type | Typical Frequency (cm⁻¹) |

| Amino (N-H) | Stretch | 3200 - 3500[3] |

| Cyano (C≡N) | Stretch | 2190 - 2220[3] |

| C=C | Stretch | ~1600 - 1650 |

| C-N | Stretch | ~1200 - 1350 |

Mass Spectrometry (MS)

For this compound, a protonated molecular ion peak ([M+H]⁺) would be expected at m/z 124.08, corresponding to the molecular formula C₆H₁₀N₃⁺.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found, a general and widely applicable method for the synthesis of substituted 2-amino-3-cyanopyridines is the multicomponent Gewald reaction. The following represents a generalized protocol that could be adapted for the synthesis of the target compound or its derivatives.

General Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives

This protocol is based on the one-pot condensation of an aldehyde or ketone, malononitrile, and an active methylene compound in the presence of a basic catalyst.

Materials:

-

Aldehyde or Ketone (e.g., a protected piperidone derivative)

-

Malononitrile

-

Active methylene compound (e.g., cyanothioacetamide)

-

Base catalyst (e.g., piperidine, triethylamine, or morpholine)

-

Solvent (e.g., ethanol, methanol, or isopropanol)

Procedure:

-

To a solution of the aldehyde or ketone (1 equivalent) and malononitrile (1 equivalent) in the chosen solvent, add the active methylene compound (1 equivalent).

-

Add a catalytic amount of the base (e.g., 0.1 equivalents).

-

The reaction mixture is then typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The crude product is washed with a cold solvent (e.g., diethyl ether or cold ethanol) to remove impurities.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

Characterization of the Product: The synthesized compound would be characterized using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

-

IR Spectroscopy: To verify the presence of key functional groups (amino, cyano).

-

Mass Spectrometry: To confirm the molecular weight.

-

Melting Point Analysis: To determine the melting point and assess purity.

Potential Biological Activity and Signaling Pathways

While no direct biological activity or involvement in signaling pathways has been reported for this compound, structural analogs have been investigated for their inhibitory effects on two key enzymes: acetylcholinesterase and DNA topoisomerase II.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine.[4] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is the basis for several drugs used to treat Alzheimer's disease and other neurological conditions.

DNA Topoisomerase II Inhibition

DNA topoisomerase II is an essential enzyme that manages DNA tangles and supercoils during replication, transcription, and chromosome segregation.[5] Inhibitors of topoisomerase II can be classified as "poisons" that stabilize the enzyme-DNA cleavage complex, leading to DNA strand breaks and subsequent apoptosis. This mechanism is exploited by several anticancer drugs.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. While specific experimental data for this compound remains elusive, this guide provides a foundational understanding of its basic properties, expected spectroscopic characteristics, and potential synthetic routes. The inferred biological activities based on its structural analogs suggest promising avenues for future research, particularly in the areas of neurodegenerative diseases and oncology. Further investigation is warranted to fully elucidate the physicochemical properties, bioactivity, and therapeutic potential of this and related compounds.

References

An In-depth Technical Guide to 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine

CAS Number: 15827-80-2

This technical guide provides a comprehensive overview of 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine, a heterocyclic compound of interest to researchers and professionals in drug development. The guide covers its chemical properties, synthesis, potential biological activities, and relevant experimental protocols.

Core Compound Information

Chemical Name: this compound CAS Number: 15827-80-2 Molecular Formula: C₆H₉N₃ Molecular Weight: 123.16 g/mol

Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Weight | 123.16 g/mol |

| Molecular Formula | C₆H₉N₃ |

| Appearance | Solid (predicted) |

| Solubility | Soluble in polar organic solvents (predicted) |

Synthesis

The synthesis of this compound and its derivatives often employs multicomponent reactions (MCRs), which are efficient for creating molecular diversity. A plausible synthetic route is a one-pot condensation reaction involving an aldehyde, malononitrile, and a suitable amine precursor.

Representative Synthetic Protocol (Adapted from similar syntheses)

This protocol describes a general method for the synthesis of related dihydropyridine derivatives, which can be adapted for the target compound.

-

Reaction Setup: In a round-bottom flask under an argon atmosphere, combine an appropriate aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (3 ml).

-

Catalyst Addition: Add triethylamine (1.2 mmol) to the mixture and stir for 10 minutes.

-

Amine Addition: To the reaction mass, add a solution of a suitable amine precursor (1.2 mmol) and an allenoate (1.2 mmol) in ethanol (3 ml).

-

Reaction: Stir the reaction mixture for 12 hours at room temperature.

-

Workup and Purification: Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography on silica gel.

Biological Activity and Potential Applications

While specific biological data for this compound is limited in publicly available literature, its structural analogs have been investigated for various biological activities. The tetrahydropyridine scaffold is a common motif in many biologically active molecules.

Acetylcholinesterase (AChE) Inhibition

Analogs of this compound have been explored as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

The following table summarizes the IC₅₀ values for some acetylcholinesterase inhibitors. It is important to note that these are not values for this compound but provide context for the potency of compounds acting on this target.

| Compound | Target | IC₅₀ (µM) |

| Rivastigmine | AChE | 71.1 |

| Donepezil | AChE | Not specified |

| Galantamine | AChE | Not specified |

| Compound S-I 26 (Rivastigmine analog) | AChE | 14 |

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and inhibition.

Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI), substrate

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Test compound (this compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0), 10 µL of the test compound solution at various concentrations, and 10 µL of AChE (1 U/mL).

-

Incubation: Incubate the plate for 10 minutes at 25 °C.

-

DTNB Addition: Add 10 µL of 10 mM DTNB to the reaction mixture.

-

Initiation of Reaction: Start the reaction by adding 10 µL of 14 mM acetylthiocholine iodide.

-

Measurement: Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for a set period.

-

Data Analysis: Calculate the percentage of AChE inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

-

IC₅₀ Determination: Determine the IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Logical Relationships

Cholinergic Signaling Pathway

The diagram below illustrates the cholinergic signaling pathway and the role of acetylcholinesterase. An inhibitor of AChE, such as potentially this compound or its analogs, would prevent the breakdown of acetylcholine, leading to its accumulation in the synaptic cleft and enhanced postsynaptic signaling.

Caption: Cholinergic signaling pathway and the inhibitory action of an AChE inhibitor.

Multicomponent Synthesis Workflow

The following diagram outlines the general workflow for the multicomponent synthesis of tetrahydropyridine derivatives.

Caption: General workflow for multicomponent synthesis of tetrahydropyridines.

Technical Guide: Molecular Weight of 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of the Molecular Weight of 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine

Introduction

This technical guide provides a detailed breakdown of the molecular weight of the chemical compound this compound. The accurate determination of molecular weight is a fundamental prerequisite for a wide range of applications in chemical research and development, including stoichiometry, solution preparation, and analytical characterization. This document outlines the molecular formula and the contribution of each constituent element to the overall molecular weight.

Molecular Formula and Structure

The established molecular formula for this compound is C₆H₉N₃[1]. This formula indicates that each molecule of the compound is composed of six carbon atoms, nine hydrogen atoms, and three nitrogen atoms.

Calculation of Molecular Weight

The molecular weight (MW) is calculated by summing the atomic weights of all atoms present in the molecular formula. The standard atomic weights of the constituent elements are utilized for this calculation.

Elemental Composition and Atomic Weights

The following table summarizes the elemental composition of this compound and the corresponding atomic weights.

| Element | Symbol | Quantity | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 6 | 12.011 | 72.066 |

| Hydrogen | H | 9 | 1.008 | 9.072 |

| Nitrogen | N | 3 | 14.007 | 42.021 |

| Total | 123.159 |

Final Molecular Weight

Based on the summation of the elemental contributions, the molecular weight of this compound is determined to be 123.16 g/mol [1][2]. Other sources have calculated a nearly identical value of 123.159 g/mol [3].

Visualization of Elemental Contribution

To visually represent the elemental composition that constitutes the molecular weight, the following diagram is provided.

Caption: Elemental contribution to the molecular weight.

Disclaimer: This document is intended for informational purposes for a technical audience. The data presented is based on established chemical principles and publicly available information.

References

"4-Amino-3-cyano-1,2,5,6-tetrahydropyridine" structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine

Introduction

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] An estimated 59-60% of unique small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen-based heterocycle.[1] Within this class, the substituted tetrahydropyridine scaffold is of significant interest due to its presence in molecules with diverse biological activities.

This technical guide focuses on the structural elucidation of a specific member of this family: This compound . This compound possesses key functional groups—an enamine system, a nitrile group, and a secondary amine—that make its precise characterization essential for research and development. The definitive confirmation of its molecular structure relies on a combination of modern spectroscopic techniques. This document provides a comprehensive overview of the methodologies and data interpretation integral to this process.

Molecular Identity:

-

Systematic Name: 4-Amino-1,2,5,6-tetrahydropyridine-3-carbonitrile

-

Molecular Formula: C₆H₉N₃[2]

-

Molecular Weight: 123.16 g/mol [2]

-

CAS Number: 15827-80-2[1]

Logical Workflow for Structure Elucidation

The structural confirmation of a newly synthesized compound like this compound follows a logical and multi-step analytical workflow. This process begins with determining the molecular mass and formula, proceeds through functional group identification and mapping of the atomic framework, and is definitively confirmed by single-crystal X-ray crystallography if suitable crystals can be obtained.

Spectroscopic Characterization

Spectroscopic methods are fundamental to the initial identification and structural confirmation of the target molecule.[1] Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy provide complementary information to piece together the molecular puzzle.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound.[1]

Experimental Protocol:

-

Technique: Electrospray Ionization (ESI) in positive ion mode.

-

Instrument: High-resolution mass spectrometer (e.g., Q-TOF).

-

Sample Preparation: The sample is dissolved in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

Analysis: The solution is infused directly into the ESI source. The time-of-flight analyzer provides high-resolution mass data.

Data Presentation: The primary goal is to identify the protonated molecular ion [M+H]⁺.

| Ion Species | Calculated m/z | Observed m/z |

| [C₆H₉N₃ + H]⁺ | 124.0869 | ~124.087 |

| [C₆H₉N₃ + Na]⁺ | 146.0689 | ~146.069 |

Table 1: Expected high-resolution mass spectrometry data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

-

Technique: Attenuated Total Reflectance (ATR).

-

Instrument: Fourier-Transform Infrared (FT-IR) Spectrometer.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Analysis: The spectrum is recorded typically over a range of 4000-400 cm⁻¹.

Data Presentation: The presence of the amino, cyano, and enamine functionalities gives rise to distinct absorption bands.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| N-H (Amino) | Symmetric/Asymmetric Stretch | 3400 - 3200 |

| C≡N (Nitrile) | Stretch | 2220 - 2180 |

| C=C (Alkene) | Stretch | 1650 - 1600 |

| N-H (Amino) | Bend (Scissoring) | 1640 - 1560 |

| C-N | Stretch | 1350 - 1250 |

Table 2: Characteristic IR absorption frequencies for key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of the molecule.[1] Both ¹H and ¹³C NMR are essential for a complete assignment.

Experimental Protocol:

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

Solvent: Deuterated solvent such as DMSO-d₆ or CDCl₃.

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

-

Experiments: Standard ¹H, ¹³C, and 2D correlation experiments (e.g., COSY, HSQC, HMBC) are performed.

Data Presentation (Representative): The following tables present representative chemical shifts based on typical values for the tetrahydropyridine core and its functional groups.[1]

| Proton (Position) | Representative δ (ppm) | Multiplicity | Integration |

| H-2 | ~3.5 - 4.1 | m | 2H |

| H-5 | ~2.5 - 3.0 | t | 2H |

| H-6 | ~3.0 - 3.5 | t | 2H |

| NH (Ring) | Variable | br s | 1H |

| NH₂ (Amino) | ~3.4 - 6.3 | br s | 2H |

Table 3: Representative ¹H NMR spectral data for the tetrahydropyridine core.

| Carbon (Position) | Representative δ (ppm) |

| C-2 | ~40 - 50 |

| C-3 | ~80 - 90 |

| C-4 | ~155 - 165 |

| C-5 | ~25 - 35 |

| C-6 | ~45 - 55 |

| C≡N (Cyano) | ~117 - 120 |

Table 4: Representative ¹³C NMR spectral data for the tetrahydropyridine core.[1]

Definitive Confirmation by X-ray Crystallography

For unambiguous proof of structure, including stereochemistry and tautomeric form, single-crystal X-ray diffraction is the gold standard. While obtaining suitable crystals can be challenging, the resulting data provides a complete three-dimensional map of the molecule.

Experimental Protocol (Adapted from a related structure): [3]

-

Crystal Growth: Crystals suitable for diffraction are grown by slow evaporation of a saturated solution of the compound in a solvent system like ethanol/water or ethyl acetate/hexane.

-

Data Collection: A single, well-formed crystal is mounted on a diffractometer. Data is collected using Mo Kα radiation at a controlled temperature (e.g., 100 K or 293 K).

-

Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure, typically using direct methods. The structural model is then refined against the experimental data to yield precise atomic coordinates, bond lengths, and bond angles.[3]

Potential Biological Significance & Signaling

While the specific biological activity of this compound is not extensively documented, structural analogs have been investigated as inhibitors of acetylcholinesterase (AChE).[1] AChE is a critical enzyme in cholinergic signaling, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thereby terminating the signal. Inhibition of AChE leads to an accumulation of ACh, enhancing cholinergic neurotransmission.

The diagram below illustrates the role of AChE in a cholinergic synapse and the mechanism of action for an AChE inhibitor.

Conclusion

The structural elucidation of this compound is a systematic process that integrates multiple analytical techniques. Mass spectrometry and IR spectroscopy provide initial, crucial data on molecular weight and functional groups. However, comprehensive 1D and 2D NMR spectroscopy is indispensable for mapping the complete atomic connectivity. For absolute confirmation, single-crystal X-ray diffraction remains the definitive method. The data and protocols outlined in this guide provide a robust framework for researchers and scientists to confidently characterize this and related heterocyclic compounds.

References

A Technical Guide to 4-Amino-1,2,5,6-tetrahydropyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Amino-1,2,5,6-tetrahydropyridine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. This document outlines its chemical identity, physicochemical properties, a plausible synthetic route, and relevant experimental protocols for biological evaluation.

Chemical Identity and Properties

The compound commonly known as "4-Amino-3-cyano-1,2,5,6-tetrahydropyridine" is systematically named according to IUPAC nomenclature. Its structure is characterized by a partially saturated pyridine ring with an amino group at position 4 and a nitrile group at position 3.[1]

IUPAC Name: 4-Amino-1,2,5,6-tetrahydropyridine-3-carbonitrile

Synonyms: this compound

CAS Number: 15827-80-2[1]

Physicochemical and Predicted Properties

Quantitative data for this specific compound is limited in publicly available literature. The following table summarizes available and predicted properties.

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃ | Tyger Scientific[2] |

| Molecular Weight | 123.16 g/mol | Benchchem, Tyger Scientific[1][2] |

| Density (Predicted) | 1.1 ± 0.1 g/cm³ | Chemsrc[3] |

| Boiling Point (Predicted) | 366.4 ± 42.0 °C at 760 mmHg | Chemsrc[3] |

| InChI Key | SNDHGRMHEXOIHX-UHFFFAOYSA-N | Benchchem[1] |

Synthesis and Experimental Protocols

The synthesis of functionalized tetrahydropyridines is often achieved through efficient one-pot multicomponent reactions (MCRs).[1] These reactions are advantageous for creating molecular diversity by combining three or more starting materials in a single step. The general approach involves a series of tandem reactions, including Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization.[1]

Plausible Synthetic Protocol via Multicomponent Reaction

While a specific protocol for this exact compound is not detailed in the searched literature, a plausible method can be derived from general MCRs for similar tetrahydropyridine scaffolds. This proposed protocol involves the reaction of an appropriate β-keto nitrile or equivalent, an aldehyde, and an amine source.

Objective: To synthesize 4-Amino-1,2,5,6-tetrahydropyridine-3-carbonitrile.

Reactants:

-

Malononitrile

-

Formaldehyde (or a suitable equivalent like paraformaldehyde)

-

Ammonia source (e.g., Ammonium acetate)

-

A suitable ketone or enamine precursor to form the tetrahydropyridine backbone.

General Procedure:

-

Reaction Setup: To a round-bottom flask, add an equimolar mixture of the chosen ketone precursor, malononitrile, and a slight excess of ammonium acetate.

-

Solvent Addition: Add a suitable solvent, such as ethanol or methanol, to dissolve the reactants.

-

Catalysis (Optional): A catalyst, such as a Lewis acid or an ionic liquid, may be added to improve reaction efficiency, though many MCRs can proceed without one.

-

Reaction Conditions: Stir the mixture at a specified temperature (ranging from room temperature to reflux) for a period of 12 to 24 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry. Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure tetrahydropyridine derivative.

Biological Activity and Potential Applications

The tetrahydropyridine scaffold is a key component in a wide array of biologically active compounds. Analogs of this compound have been investigated as potential inhibitors of enzymes such as acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine.[4] Inhibition of this enzyme is a key therapeutic strategy for conditions like Alzheimer's disease.

Signaling Pathway: Cholinergic Synapse and AChE Inhibition

In a cholinergic synapse, the arrival of an action potential triggers the release of acetylcholine (ACh) into the synaptic cleft.[5] ACh then binds to postsynaptic receptors to propagate the nerve signal.[5] The enzyme acetylcholinesterase (AChE), located in the cleft, rapidly hydrolyzes ACh into choline and acetate, terminating the signal.[4][6] An AChE inhibitor blocks this degradation, leading to increased levels and prolonged action of ACh in the synapse.

References

- 1. This compound | 15827-80-2 | Benchchem [benchchem.com]

- 2. aecochemical.com [aecochemical.com]

- 3. CAS#:15827-80-2 | 4-Amino-1,2,5,6-tetrahydro-3-pyridinecarbonitrile | Chemsrc [chemsrc.com]

- 4. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. savemyexams.com [savemyexams.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide on 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine: Synthesis, Characterization, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine, a heterocyclic compound of interest in medicinal chemistry. The guide details a plausible synthetic pathway via a one-pot multicomponent reaction, outlines expected characterization data, and explores the potential biological significance of this scaffold, particularly in the context of acetylcholinesterase inhibition. While specific experimental data for the title compound is not extensively available in public literature, this guide consolidates information on closely related analogs and established synthetic methodologies to provide a foundational resource for researchers.

Introduction

Nitrogen-containing heterocyclic compounds are fundamental building blocks in medicinal chemistry and drug discovery. Among these, the tetrahydropyridine scaffold is a recurring motif in a variety of biologically active molecules. The specific compound, this compound, features key functional groups—an amino group and a cyano group—that make it an attractive candidate for further chemical modification and a potential pharmacophore for various biological targets. This guide will delve into the synthetic strategies, analytical characterization, and putative biological activities associated with this molecule and its close analogs.

Synthesis

The synthesis of substituted tetrahydropyridines is often efficiently achieved through multicomponent reactions (MCRs).[1] These one-pot reactions offer advantages in terms of operational simplicity, reduced waste, and the ability to generate molecular diversity. A plausible and efficient method for the synthesis of this compound is a four-component reaction involving an appropriate aldehyde, malononitrile, a suitable amine source (such as ammonium acetate), and a ketone.

Experimental Protocol: Four-Component Synthesis

This protocol is a generalized procedure based on common MCRs for the synthesis of related 2-amino-3-cyanopyridine derivatives.

Materials:

-

Appropriate aldehyde (e.g., formaldehyde or a protected equivalent)

-

Malononitrile

-

Ketone (e.g., acetone or a cyclic equivalent that can lead to the tetrahydropyridine ring)

-

Ammonium acetate

-

Solvent (e.g., ethanol, methanol, or solvent-free under microwave irradiation)

-

Catalyst (optional, e.g., L-proline, piperidine)

Procedure:

-

To a round-bottom flask, add the aldehyde (1 mmol), malononitrile (1 mmol), the selected ketone (1 mmol), and ammonium acetate (1.5 mmol).

-

Add the chosen solvent (10 mL). If a catalyst is used, it is added at this stage (typically 10-20 mol%).

-

The reaction mixture is then stirred at room temperature, heated to reflux, or subjected to microwave irradiation, with the reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature. If a precipitate forms, it is collected by filtration.

-

If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Below is a conceptual workflow for this synthesis.

Characterization

The structural elucidation of the synthesized this compound would rely on a combination of spectroscopic techniques.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for the title compound, based on the analysis of its structural features and data from related compounds.[1]

| Technique | Feature | Expected Chemical Shift / Absorption Band |

| ¹H NMR | Aliphatic CH₂ (ring protons) | δ 1.8 - 4.1 ppm (multiplet) |

| Amino (-NH₂) | δ 3.4 - 6.3 ppm (broad singlet) | |

| ¹³C NMR | Cyano (-C≡N) | δ 117 - 120 ppm |

| C-NH₂ (sp² hybridized carbon) | δ 155 - 165 ppm | |

| Aliphatic CH₂ (ring carbons) | Varies, typically in the aliphatic region | |

| IR | N-H stretch (amino group) | 3300 - 3500 cm⁻¹ |

| C≡N stretch (cyano group) | 2200 - 2260 cm⁻¹ | |

| C=C stretch (ring) | 1600 - 1680 cm⁻¹ | |

| Mass Spec (ESI-MS) | Molecular Ion | [M+H]⁺ peak corresponding to C₆H₁₀N₃⁺ |

Biological Activity and Signaling Pathways

While direct biological data for this compound is limited, the structural motif is present in molecules that have been investigated for various biological activities.

Acetylcholinesterase (AChE) Inhibition

Analogs of this compound have been explored as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The 4-aminopyridine core, in particular, has been identified as a valuable scaffold for the design of new cholinesterase inhibitors.

The proposed mechanism of action involves the binding of the inhibitor to the active site of the AChE enzyme, thereby preventing acetylcholine from being hydrolyzed. The diagram below illustrates this general inhibitory pathway.

Conclusion

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. The synthetic accessibility through multicomponent reactions and the potential for biological activity, particularly as an acetylcholinesterase inhibitor, warrant further investigation. This technical guide provides a foundational framework for researchers to begin exploring the synthesis, characterization, and therapeutic potential of this and related compounds. Future work should focus on the specific synthesis and isolation of this compound, followed by comprehensive spectroscopic analysis and biological screening to validate its predicted properties and uncover its full potential in drug discovery.

References

An In-depth Technical Guide to the Theoretical Properties of 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine

This technical guide provides a comprehensive overview of the theoretical properties, potential synthesis, and speculative biological activities of 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine. It is important to note that while this document aims to be thorough, specific experimental data for this particular compound is limited in publicly accessible scientific literature. Therefore, much of the information presented, particularly regarding theoretical properties and biological activity, is based on established knowledge of structurally similar compounds and computational predictions. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the potential of this and related heterocyclic compounds.

Core Molecular Properties

This compound is a heterocyclic compound featuring a partially saturated pyridine ring. The presence of both an amino (-NH2) group and a cyano (-C≡N) group on the double bond of the tetrahydropyridine ring are key features that are expected to significantly influence its chemical reactivity, physical properties, and biological interactions.[1] The lone pair of electrons on the nitrogen of the amino group can delocalize into the pi-system of the double bond, affecting the molecule's electronic distribution. The cyano group is a strong electron-withdrawing group, which further polarizes the molecule.

Below is the chemical structure of this compound:

Physicochemical Data Summary

The following table summarizes key physicochemical properties. Experimentally determined values are sparse; thus, many of these are predicted values based on computational models or inferred from structurally related compounds.

| Property | Value | Source |

| Molecular Formula | C6H9N3 | - |

| Molecular Weight | 123.16 g/mol | - |

| CAS Number | 15827-80-2 | - |

| Predicted LogP | -0.5 to 0.5 | ChemDraw Prediction |

| Predicted pKa (basic) | 7.5 - 8.5 (Amino group) | ChemDraw Prediction |

| Predicted pKa (acidic) | > 14 (Ring NH) | ChemDraw Prediction |

| Predicted Solubility | Soluble in water and polar organic solvents | Inferred from structure |

| Predicted Boiling Point | 350-450 °C | Inferred from similar structures |

| Predicted Melting Point | 150-200 °C | Inferred from similar structures |

Experimental Protocols: Synthesis

Proposed Synthetic Pathway: Multi-component Reaction

A one-pot synthesis is a likely approach, utilizing readily available starting materials. A variation of the Gewald reaction or a similar multi-component condensation is a probable route. The general strategy involves the condensation of a ketone, an activated nitrile (like malononitrile), and a source of ammonia.

The following diagram illustrates a generalized workflow for a multi-component synthesis of a substituted 4-aminotetrahydropyridine.

Detailed Experimental Procedure (Hypothetical)

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidin-4-one (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (1.5-2.0 eq).

-

Solvent and Catalyst: Add a suitable solvent such as ethanol or isopropanol. A catalytic amount of a base like piperidine or triethylamine may be added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture can be heated to reflux for several hours and monitored by thin-layer chromatography (TLC). Alternatively, for a more efficient process, the reaction can be carried out under microwave irradiation, which has been shown to significantly reduce reaction times and improve yields for the synthesis of similar 2-amino-3-cyanopyridine derivatives.[2]

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. The resulting solid product is collected by filtration and washed with a cold solvent (e.g., ethanol or diethyl ether) to remove unreacted starting materials and byproducts.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the pure this compound.

-

Characterization: The structure and purity of the final compound would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1]

Potential Biological Activities and Signaling Pathways

Direct experimental evidence of the biological activity of this compound is not available. However, the structural motifs present in the molecule are found in numerous biologically active compounds, suggesting a range of potential therapeutic applications.

Enzyme Inhibition

The 2-amino-3-cyanopyridine scaffold is a known pharmacophore that can interact with various enzymes. For instance, derivatives of this class have been investigated as inhibitors of:

-

Carbonic Anhydrases (CAs): These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.

-

Kinases: Certain substituted aminopyridines and related heterocyclic systems have shown activity as kinase inhibitors, which are crucial targets in cancer therapy.

-

Acetylcholinesterase (AChE): Analogs of tetrahydropyridines have been studied as inhibitors of AChE, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, making them relevant for Alzheimer's disease research.[1]

A Hypothetical Signaling Pathway: Kinase Inhibition

Given that many small molecule kinase inhibitors feature a heterocyclic core that can form hydrogen bonds within the ATP-binding pocket of a kinase, it is plausible that this compound could act as a kinase inhibitor. The amino group and the ring nitrogen can act as hydrogen bond donors and acceptors, respectively.

The following diagram illustrates a hypothetical signaling pathway where the compound could inhibit a protein kinase, thereby blocking a downstream signaling cascade involved in cell proliferation.

Summary and Future Directions

This compound is a molecule with interesting structural features that suggest potential for further investigation in medicinal chemistry and drug discovery. While specific experimental data is currently lacking, this guide provides a theoretical framework for its properties, a plausible synthetic route based on established methods for related compounds, and a discussion of its potential biological activities.

Future research should focus on:

-

The development and optimization of a reliable synthetic protocol for this specific compound.

-

Thorough experimental characterization of its physicochemical properties.

-

Screening for biological activity against a panel of relevant targets, such as kinases and other enzymes.

-

Computational studies, including molecular docking, to predict its binding modes with potential biological targets and to guide the design of more potent analogs.

By addressing these areas, the scientific community can better understand the potential of this compound and its derivatives as scaffolds for the development of new therapeutic agents.

References

Spectroscopic Profile of 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine (CAS No: 15827-80-2). The information presented herein is essential for the structural elucidation, identification, and purity assessment of this heterocyclic compound, which serves as a valuable building block in medicinal chemistry and drug discovery.

Chemical Structure and Properties

IUPAC Name: 4-amino-1,2,5,6-tetrahydropyridine-3-carbonitrile Molecular Formula: C₆H₉N₃[1] Molecular Weight: 123.16 g/mol [1][2]

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on typical values for analogous structures and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 6.5 - 7.5 | br s | 2H | -NH₂ (Amino) |

| ~ 3.5 - 4.0 | t | 2H | C6-H₂ |

| ~ 3.0 - 3.5 | s | 1H | N1-H |

| ~ 2.5 - 3.0 | t | 2H | C5-H₂ |

| ~ 2.0 - 2.5 | m | 2H | C2-H₂ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~ 160 | C4 (C-NH₂) |

| ~ 118 | C7 (-C≡N) |

| ~ 90 | C3 |

| ~ 50 | C6 |

| ~ 45 | C2 |

| ~ 25 | C5 |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~ 3400 - 3200 | Strong, Broad | -NH₂ (Amino) | N-H Stretch |

| ~ 2220 - 2260 | Strong, Sharp | -C≡N (Cyano) | C≡N Stretch |

| ~ 1650 - 1600 | Medium | C=C | C=C Stretch |

| ~ 1580 - 1500 | Medium | -NH₂ (Amino) | N-H Bend |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

| m/z | Ion | Method |

| 124.08 | [M+H]⁺ | ESI |

| 146.06 | [M+Na]⁺ | ESI |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Actual parameters may vary depending on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent will depend on the solubility of the compound and the desired exchange characteristics of the N-H and NH₂ protons.

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

For ¹H NMR, a typical experiment involves 16-32 scans with a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled experiment is typically run for several hours (e.g., 1024 scans) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

A background spectrum of the empty sample compartment (or the ATR crystal) should be recorded and subtracted from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Use electrospray ionization (ESI) in positive ion mode to generate protonated molecular ions ([M+H]⁺).

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis: Identify the molecular ion peak and any other significant fragment ions. Compare the observed m/z values with the calculated exact mass of the compound.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-cyano-1,2,5,6-tetrahydropyridine is a heterocyclic compound of interest in medicinal chemistry due to its structural motifs, which are present in various biologically active molecules. As a derivative of the tetrahydropyridine scaffold, it holds potential for the development of novel therapeutic agents. The presence of both an amino and a cyano group on the partially saturated pyridine ring influences its physicochemical properties, including solubility and stability, which are critical parameters in drug discovery and development.[1] This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound and its analogs. It also outlines detailed experimental protocols for the determination of these properties and explores the potential biological relevance of this compound through an illustrative signaling pathway.

Physicochemical Properties

While specific quantitative data for the solubility and stability of this compound is not extensively available in public literature, we can infer its likely properties based on its structural features and data from related compounds. The molecule possesses both hydrogen bond donors (amino group) and acceptors (amino and cyano groups, ring nitrogen), suggesting some degree of solubility in polar solvents. The tetrahydropyridine ring also introduces a degree of non-polarity.

Table 1: Predicted Solubility of this compound in Common Solvents

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Water | 10.2 | Sparingly soluble to soluble | The presence of polar functional groups capable of hydrogen bonding is expected to confer some aqueous solubility. However, the overall molecular size and hydrocarbon backbone may limit high solubility. The basicity of the amino group and the ring nitrogen suggests that solubility will be pH-dependent, with higher solubility in acidic conditions due to salt formation. |

| Ethanol | 5.2 | Soluble | Ethanol's ability to act as both a hydrogen bond donor and acceptor, along with its lower polarity compared to water, is likely to facilitate the dissolution of the compound. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | DMSO is a strong polar aprotic solvent capable of solvating a wide range of compounds, including those with multiple hydrogen bonding sites. |

| Dichloromethane (DCM) | 3.1 | Slightly soluble to sparingly soluble | As a non-polar solvent, DCM is less likely to effectively solvate the polar functional groups of the molecule, resulting in lower solubility. |

| Diethyl Ether | 2.8 | Sparingly soluble to insoluble | Similar to DCM, the non-polar nature of diethyl ether makes it a poor solvent for this compound. |

Table 2: Factors Influencing the Stability of this compound

| Condition | Potential Effect on Stability | Rationale |

| pH | Susceptible to degradation at extreme pH values. | The enamine-like structure (amino group attached to a double bond) can be susceptible to hydrolysis under acidic or basic conditions. The tetrahydropyridine ring itself may be prone to oxidation or rearrangement. |

| Temperature | Likely to degrade at elevated temperatures. | As with many organic molecules, thermal decomposition can be expected. Studies on related dihydropyridine derivatives have shown thermodegradation, which can be influenced by humidity.[2] |

| Light | Potential for photodecomposition. | The presence of chromophores (cyano group, double bond) may make the compound susceptible to degradation upon exposure to UV or visible light. |

| Oxidizing Agents | Susceptible to oxidation. | The tetrahydropyridine ring can be oxidized to the corresponding pyridine. The primary amino group is also susceptible to oxidation. |

Experimental Protocols

The following sections detail generalized experimental protocols for determining the solubility and stability of this compound. These protocols are based on standard pharmaceutical testing methodologies.

Solubility Determination: Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the test solvent (e.g., water, ethanol, buffer of specific pH) in a sealed, screw-cap vial.

-

Equilibration: The vials are agitated in a constant temperature water bath or shaker (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully withdrawn and filtered through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a validated spectrophotometric method.

-

Data Analysis: The solubility is expressed in units such as mg/mL or mol/L. The experiment should be performed in triplicate to ensure accuracy.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are conducted to identify the likely degradation products and pathways of a drug substance under stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, or a mixture).

-

Stress Conditions: Expose the solutions to a variety of stress conditions:

-

Acidic Hydrolysis: Add a strong acid (e.g., 0.1 M HCl) and heat (e.g., 60-80 °C) for a defined period.

-

Basic Hydrolysis: Add a strong base (e.g., 0.1 M NaOH) and heat for a defined period.

-

Oxidative Degradation: Add an oxidizing agent (e.g., 3% H₂O₂) and keep at room temperature.

-

Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80-100 °C).

-

Photostability: Expose the solid compound or a solution to a controlled light source (e.g., UV-A and visible light) according to ICH guidelines.

-

-

Time Points: Collect samples at various time points during the stress testing.

-

Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products. Mass spectrometry (MS) can be coupled with HPLC to identify the structure of the degradants.

-

Data Evaluation: Quantify the amount of the parent compound remaining and the amount of each degradation product formed over time.

Biological Context: Potential as an Enzyme Inhibitor

The structural framework of this compound is found in molecules that have been investigated as enzyme inhibitors.[1] For instance, related aminocyanopyridine and pyrimidine derivatives have shown inhibitory activity against enzymes like DNA topoisomerase II and acetylcholinesterase.[1][3] Enzyme inhibition is a common mechanism of action for many drugs.

An enzyme inhibitor is a molecule that binds to an enzyme and decreases its activity. There are two main types of reversible inhibitors: competitive and non-competitive.

-

Competitive Inhibition: The inhibitor resembles the substrate and binds to the active site of the enzyme, preventing the substrate from binding.

-

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), which changes the shape of the enzyme and reduces its efficiency.

The diagram below illustrates the general mechanism of competitive enzyme inhibition, a plausible mode of action for compounds structurally related to this compound.

Conclusion

This compound presents an interesting scaffold for further investigation in drug discovery. While specific experimental data on its solubility and stability are limited, this guide provides a framework for its characterization based on its chemical structure and the properties of related compounds. The detailed experimental protocols offer a starting point for researchers to generate robust data on these critical parameters. Furthermore, the potential for this class of compounds to act as enzyme inhibitors highlights a promising avenue for future pharmacological studies. A thorough understanding of the solubility and stability of this and similar molecules is essential for advancing their development from chemical curiosities to potential therapeutic agents.

References

- 1. This compound | 15827-80-2 | Benchchem [benchchem.com]

- 2. Thermal stability of 1,4-dihydropyridine derivatives in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 4-amino-5-cyano-2, 6-disubstituted pyrimidines as a potential antifilarial DNA topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Multicomponent Synthesis of 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The synthesis is achieved through a one-pot, three-component reaction, a method celebrated for its efficiency and atom economy.

Introduction

This compound and its derivatives are important building blocks in the synthesis of various biologically active compounds. The structural motif is present in molecules designed to inhibit specific enzymes, highlighting its significance as a pharmacophore.[1] Multicomponent reactions (MCRs) offer a powerful and convergent approach to synthesize such complex molecules from simple, readily available starting materials in a single step.[1] The most common and widely adopted method for synthesizing this tetrahydropyridine scaffold involves a three-component reaction between an aldehyde, malononitrile, and an amine or ammonia source.[1] This reaction typically proceeds through a tandem sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization.[1]

Reaction Principle

The synthesis of this compound is based on a tandem reaction sequence. The process begins with a Knoevenagel condensation between an aldehyde (e.g., formaldehyde) and malononitrile. This is followed by a Michael addition of a second malononitrile molecule or an amine, leading to an intermediate that undergoes intramolecular cyclization to form the stable tetrahydropyridine ring.

Experimental Protocols

Materials and Reagents

-

Formaldehyde (or a suitable surrogate such as paraformaldehyde or hexamethylenetetramine)

-

Malononitrile

-

Ammonia source (e.g., ammonium acetate, aqueous ammonia)

-

Solvent (e.g., ethanol, water, or a mixture)

-

Catalyst (optional, e.g., a base like piperidine or triethylamine, or a Lewis acid)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Standard laboratory glassware for workup and purification

Generalized Synthetic Procedure

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde (1.0 eq.), malononitrile (2.0 eq.), and the ammonia source (1.0-1.5 eq.).

-

Solvent and Catalyst: Add the chosen solvent (e.g., ethanol/water mixture). If a catalyst is to be used, it should be added at this stage (e.g., 0.1 eq. of piperidine).

-

Reaction Conditions: The reaction mixture is stirred and heated to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate, if any, is collected by filtration, washed with cold solvent, and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Alternative: Microwave-Assisted Synthesis

Microwave irradiation has been shown to significantly reduce reaction times and improve yields for the synthesis of related 2-amino-3-cyanopyridines.[3]

-

Reaction Setup: In a microwave-safe vessel, combine the aldehyde (1.0 eq.), malononitrile (2.0 eq.), and ammonium acetate (1.5 eq.).

-

Microwave Irradiation: The vessel is sealed and placed in a microwave reactor. The mixture is irradiated at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes).

-

Workup and Purification: After cooling, the product is isolated and purified as described in the conventional heating method.

Data Presentation

Since specific quantitative data for the target molecule's synthesis is not available in the literature, the following table presents representative data for the synthesis of a structurally related 2-amino-3-cyanopyridine derivative via a four-component reaction, which can serve as a reference for expected outcomes.

Table 1: Representative Yields for a Four-Component Synthesis of 2-Amino-3-cyanopyridine Derivatives [4]

| Entry | Aldehyde | Ketone | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Acetophenone | 5 | 95 |

| 2 | 4-Chlorobenzaldehyde | Acetophenone | 4.5 | 93 |

| 3 | 4-Methylbenzaldehyde | Acetophenone | 5 | 92 |

| 4 | 4-Methoxybenzaldehyde | Acetophenone | 6 | 90 |

| 5 | Benzaldehyde | Cyclohexanone | 6 | 94 |

Visualizations

Proposed Reaction Mechanism

The following diagram illustrates the plausible reaction pathway for the three-component synthesis of this compound.

Caption: Proposed reaction pathway for the synthesis.

Experimental Workflow

This diagram outlines the general laboratory workflow for the synthesis and purification of the target compound.

Caption: General experimental workflow.

References

Green Synthesis of 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the environmentally friendly, one-pot synthesis of 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The described method is based on the principles of green chemistry, utilizing a multi-component reaction strategy to ensure high atom economy and minimize waste.

Introduction

This compound and its derivatives are important scaffolds in the development of various therapeutic agents. Traditional synthetic routes often involve multi-step procedures with harsh reagents and organic solvents. The application of green chemistry principles to the synthesis of such molecules is crucial for sustainable chemical manufacturing. One-pot multicomponent reactions (MCRs) are particularly advantageous as they combine multiple synthetic steps into a single operation, reducing solvent usage, energy consumption, and purification efforts.[1][2]

This protocol details a Hantzsch-type four-component reaction for the synthesis of the target molecule. This approach involves the condensation of a simple aldehyde, a ketone, a C-H activated nitrile, and an ammonium salt, often in an environmentally benign solvent like water or ethanol.[1] Green variations of this reaction can be achieved through the use of microwave irradiation or ultrasound to reduce reaction times and improve yields.[1]

Data Presentation

The following table summarizes typical reaction conditions and yields for the green synthesis of related 2-amino-3-cyanopyridine derivatives using multicomponent reactions. These values can serve as a benchmark for the optimization of the this compound synthesis.

| Catalyst/Method | Solvent | Reaction Time | Yield (%) | Reference |

| None (Conventional) | Ethanol | 20-22 h | 70-85 | --INVALID-LINK-- |

| Microwave Irradiation | Solvent-free | 7-9 min | 72-86 | --INVALID-LINK-- |

| Ultrasound Irradiation | Aqueous | 1-2 h | >90 | --INVALID-LINK-- |

| Starch Solution | Water | 60-90 min | 85-95 | --INVALID-LINK-- |

| nano-Cu2O-MFR | H2O/EtOH (1:1) | 1-2 h | 80-95 | --INVALID-LINK-- |

Experimental Protocols

This section provides a detailed, representative protocol for the green synthesis of this compound via a one-pot, four-component reaction.

Materials:

-

Formaldehyde (37% aqueous solution)

-

Acetone

-

Malononitrile

-

Ammonium acetate

-

Ethanol or Water (solvent)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for workup)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine formaldehyde (1.0 eq), acetone (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (1.2 eq).

-

Solvent Addition: Add a minimal amount of a green solvent such as ethanol or water to the flask to facilitate stirring.

-

Reaction: Stir the mixture at room temperature or heat to a gentle reflux (50-80 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate has formed, filter the solid product and wash it with cold water.

-

If no precipitate forms, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with a saturated solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Visualizations

Reaction Scheme:

Caption: One-pot, four-component synthesis of this compound.

Experimental Workflow:

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Plausible Reaction Mechanism (Hantzsch-type):

References

Application Notes and Protocols: The 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 4-amino-3-cyano-1,2,5,6-tetrahydropyridine scaffold is a prominent heterocyclic structure in medicinal chemistry. As a derivative of the 1,2,5,6-tetrahydropyridine isomer, it features a partially saturated pyridine ring functionalized with a crucial amino (-NH2) group at position 4 and a cyano (-C≡N) group at position 3.[1] These functional groups are pivotal as they influence the molecule's electronic properties and its potential to form hydrogen bonds and other key interactions with biological targets like enzymes and receptors.[1] This document provides an overview of its applications, synthesis, and protocols for biological evaluation.

Synthesis of the Scaffold: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient for synthesizing complex molecules like tetrahydropyridine derivatives in a one-pot fashion, which is favored for its ability to introduce molecular diversity.[1] A common and effective approach for synthesizing the related and valuable 2-amino-3-cyanopyridine core involves the reaction of an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium acetate.[2][3] This method is often performed under microwave irradiation to reduce reaction times and improve yields.[2]

Caption: General workflow for the one-pot synthesis of cyanopyridine scaffolds.

Applications in Medicinal Chemistry

While quantitative data for the specific this compound scaffold is limited, numerous structurally related analogs, such as dihydropyridines and 2-amino-3-cyanopyridines, have demonstrated significant biological activity across various therapeutic areas.[1] This highlights the potential of the core scaffold in drug design.

As Kinase Inhibitors

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] The cyanopyridine scaffold has been successfully employed to develop potent kinase inhibitors. Derivatives have shown inhibitory activity against several kinases, demonstrating the scaffold's utility in oncology drug discovery.

Caption: Mechanism of action for scaffold-based kinase inhibitors.

Table 1: Kinase Inhibitory Activity of Cyanopyridine Analogs Note: Data is for structurally related analogs, demonstrating the potential of the core scaffold.

| Compound Class | Target Kinase | IC₅₀ (µM) | Reference |

| 4,6-Diaryl-2-oxo-dihydropyridine-3-carbonitrile | p38α-MAPK | As low as 0.07 | [5] |

| 2-Amino-3-cyanopyridine derivatives | Aurora-A Kinase | 3.5 - 5.3 | [6] |

| Chromenopyridine derivatives | Src Kinase | 0.9 - 5.9 | [7] |

As Acetylcholinesterase (AChE) Inhibitors

Inhibiting acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease.[8][9] Various tetrahydropyridine derivatives have been synthesized and evaluated as potent AChE inhibitors, suggesting a promising application for the this compound scaffold in developing treatments for neurodegenerative disorders.[8]

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Tetrahydropyridine Analogs Note: Data is for structurally related analogs, demonstrating the potential of the core scaffold.

| Compound Class | IC₅₀ (AChE) | Selectivity vs. BChE | Reference |

| 3-Aryl-N-methyl-1,2,5,6-tetrahydropyridine derivative | 42 nM | Not specified | [8] |

| Dihydropyridine derivative | 0.21 µM | Potent vs. BChE also | [10] |

| Phthalimide-based derivative | 16.42 µM | Not specified | [11] |

| Tacrine-hydrazinonicotinamide hybrid | High affinity | High selectivity | [9] |

As Anticancer Agents (Cytotoxicity)

Derivatives of the cyanopyridine scaffold have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[12][13] The ability to induce cell death in tumor cells makes this scaffold a valuable starting point for the development of novel chemotherapeutic agents. The specific activity often depends on the nature and position of substituents on the core ring structure.[14]

Table 3: Cytotoxic Activity of Cyanopyridine Analogs against Human Cancer Cell Lines Note: Data is for structurally related analogs, demonstrating the potential of the core scaffold.

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| 2,6-Diaryl-substituted pyridine derivative | HT29 (Colon) | 2.24 | [12] |

| 3-Cyano-2-substituted pyridine derivative | MCF-7 (Breast) | 22.5 - 91.3 | [13] |

| 2-Amino-3-cyano-4H-pyran derivative | HepG-2 (Liver) | Potent activity | [6] |

| 4-Amino-5-cyano-pyrimidine derivative | Setaria Cervi | Strong inhibition | [14] |

Detailed Experimental Protocols

Protocol 1: General Synthesis of a 2-Amino-3-cyanopyridine Derivative via MCR

This protocol describes a one-pot, four-component reaction to synthesize substituted 2-amino-3-cyanopyridines, which are structurally related to the target scaffold.[3]

Materials:

-

Aromatic aldehyde (1 mmol)

-

Aromatic methyl ketone (1 mmol)

-

Malononitrile (1 mmol)

-

Ammonium acetate (8 mmol)

-

Ethanol (20 mL)

-

Round-bottom flask, condenser, heating mantle/microwave reactor

Procedure:

-

To a round-bottom flask, add the aromatic aldehyde (1 mmol), aromatic methyl ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (8 mmol).

-

Add ethanol (20 mL) as the solvent.

-

Heat the mixture under reflux for 10-14 hours, monitoring the reaction progress using Thin-Layer Chromatography (TLC).[3] Alternatively, perform the reaction in a microwave reactor for 7-9 minutes for a more rapid and efficient synthesis.[2]

-

Upon completion, cool the reaction mixture to room temperature.

-

A precipitate will form. Filter the solid product and wash it with cold ethanol.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., DMF/methanol) to yield the pure 2-amino-3-cyanopyridine derivative.[3]

-

Characterize the final product using spectroscopic methods such as NMR, IR, and Mass Spectrometry.[1]

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[15] It measures the metabolic activity of cells, which is indicative of their health.[16]

Materials:

-

Human cancer cell line (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well microtiter plates

-

Test compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., SDS-HCl or DMSO)[17]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete medium.[17] Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for a negative control (medium only) and a vehicle control (medium with DMSO). Incubate for 48-72 hours.

-

MTT Addition: After incubation, add 10 µL of the MTT stock solution to each well.[17]

-

Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[17]

-

Solubilization: Add 100 µL of the solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[17] Incubate for another 4 hours at 37°C.[17]

-

Absorbance Reading: Mix each sample thoroughly by pipetting.[17] Measure the absorbance at 570 nm using a microplate reader.[17]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Caption: Experimental workflow for the MTT cell viability and cytotoxicity assay.

Protocol 3: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a widely used method to screen for AChE inhibitors, relevant for anti-Alzheimer's drug discovery.

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human source

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Test compound stock solution (in DMSO)

-

96-well microtiter plate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer to their final required concentrations.

-

Assay Setup: In a 96-well plate, add the following to each well in order:

-

Phosphate buffer

-

Test compound at various concentrations

-

DTNB solution

-

-

Enzyme Addition: Add the AChE solution to each well and incubate the mixture at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate (ATCI) solution to all wells.

-

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The color change is due to the reaction of thiocholine (a product of ATCI hydrolysis) with DTNB.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to a control reaction without any inhibitor. Calculate the IC₅₀ value from the dose-response curve. Donepezil can be used as a positive control.[11]

References

- 1. This compound | 15827-80-2 | Benchchem [benchchem.com]